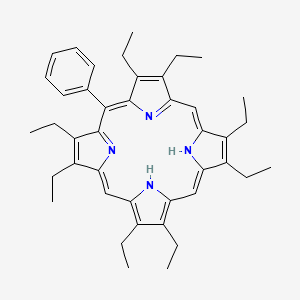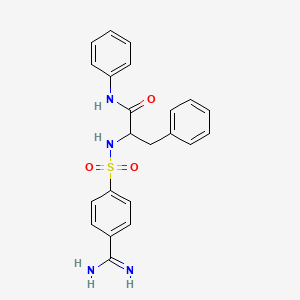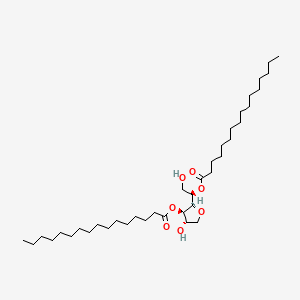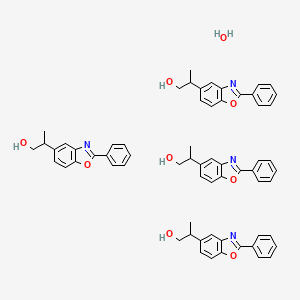![molecular formula C24H36N2 B13772634 1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is a complex organic compound that features a pyridine ring substituted with a tert-butylphenyl group and a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: A similar compound used as a ligand in coordination chemistry.
2,2′6′,2′′-Terpyridine: Another related compound with applications in catalysis and material science.
Uniqueness
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is unique due to its specific structural features, such as the combination of a pyridine ring with a tert-butylphenyl group and a pentan-1-amine chain. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H36N2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C24H36N2/c1-8-18(9-2)17-23(26(6)7)22-12-10-11-21(25-22)19-13-15-20(16-14-19)24(3,4)5/h10-16,18,23H,8-9,17H2,1-7H3 |
InChI Key |
LEQCVORMWYPRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


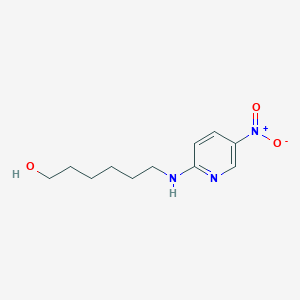
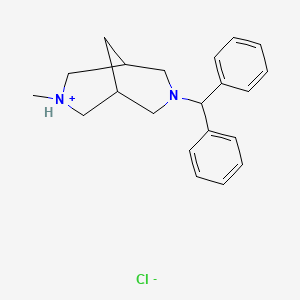
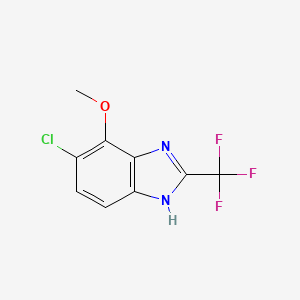
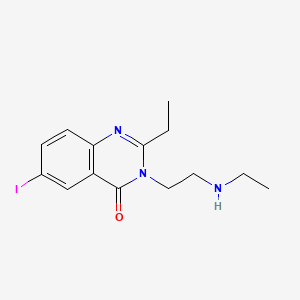
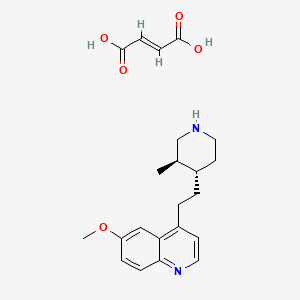
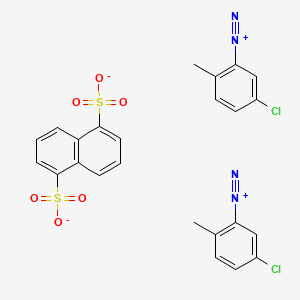
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
